2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile
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Overview
Description
2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile is an organic compound with the molecular formula C13H11N3 It is a derivative of nicotinonitrile and features an amino group at the 2-position, a methyl group at the 6-position, and a phenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate in the presence of a catalyst such as tetrabutyl ammonium bromide in an aqueous medium . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product yield.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amines.
Scientific Research Applications
2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of dyes and pigments due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their functions. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 2-Amino-6-cyclopropyl-4-(4-fluorophenyl)nicotinonitrile
- 2-Amino-6-(4-methylphenyl)-4-phenylnicotinonitrile
Comparison: Compared to its similar compounds, 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the methyl and phenyl groups at specific positions enhances its stability and reactivity in various chemical reactions.
Properties
CAS No. |
18631-33-9 |
---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-amino-6-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13(15)16-9/h2-7H,1H3,(H2,15,16) |
InChI Key |
BMDZIMCUFNDKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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